molecular formula C14H19NO4 B14418097 Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate CAS No. 83263-98-3

Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate

Katalognummer: B14418097
CAS-Nummer: 83263-98-3
Molekulargewicht: 265.30 g/mol
InChI-Schlüssel: QTMKXPQIJLMFFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate is a chemical compound known for its unique structure and properties. It contains an oxirane ring, a phenyl group, and a carbamate moiety, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate typically involves the reaction of butyl isocyanate with 4-[(oxiran-2-yl)methoxy]phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biochemical pathways and exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[4-[(2RS)-Oxiran-2-yl]methoxy]phenylacetamide
  • 4-(2-Oxiranylmethoxy)butyl acrylate
  • Bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate

Uniqueness

Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

83263-98-3

Molekularformel

C14H19NO4

Molekulargewicht

265.30 g/mol

IUPAC-Name

butyl N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate

InChI

InChI=1S/C14H19NO4/c1-2-3-8-17-14(16)15-11-4-6-12(7-5-11)18-9-13-10-19-13/h4-7,13H,2-3,8-10H2,1H3,(H,15,16)

InChI-Schlüssel

QTMKXPQIJLMFFH-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)NC1=CC=C(C=C1)OCC2CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.